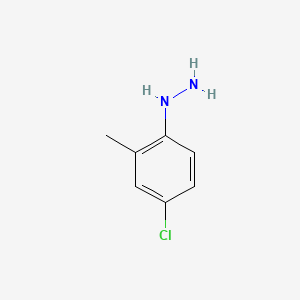

(4-Chloro-2-methylphenyl)hydrazine

描述

Significance and Context within Substituted Phenylhydrazine Chemistry

Substituted phenylhydrazines are a class of organic compounds characterized by a phenyl ring attached to a hydrazine (B178648) group, with various substituents on the aromatic ring. These compounds are renowned for their role in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole nucleus, a core structure in many natural products and pharmaceuticals. wikipedia.orgnih.gov The specific substituents on the phenyl ring, such as the chloro and methyl groups in (4-Chloro-2-methylphenyl)hydrazine, significantly influence the reactivity of the hydrazine moiety and the properties of the resulting products. This allows chemists to fine-tune the synthesis to obtain desired molecules with specific biological or material properties.

Overview of its Strategic Role as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its ability to serve as a precursor to a diverse range of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a substituted aromatic ring, enables its participation in various cyclization and condensation reactions. This versatility makes it an invaluable tool for synthetic chemists aiming to construct complex molecular frameworks from relatively simple starting materials. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

(4-chloro-2-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWVOEWDYZBUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methylphenyl Hydrazine and Its Advanced Derivatives

Established Synthetic Pathways to (4-Chloro-2-methylphenyl)hydrazine Hydrochloride

The most common and well-documented method for synthesizing arylhydrazines, including this compound hydrochloride, involves a two-step process starting from the corresponding aniline (B41778). This process begins with the diazotization of the primary amine, followed by the reduction of the resulting diazonium salt.

The synthesis commences with 4-chloro-2-methylaniline (B164923). chemicalbook.com This starting material is dissolved in an aqueous acidic medium, typically hydrochloric acid, and cooled to low temperatures (e.g., -5 °C). chemicalbook.com An aqueous solution of sodium nitrite (B80452) is then added slowly to the cooled mixture to form the corresponding diazonium salt. chemicalbook.comscialert.net This diazotization reaction is a cornerstone in aromatic chemistry, converting a primary aromatic amine into a versatile diazonium group. libretexts.orgsmolecule.com

Following the formation of the diazonium salt, the second step is its reduction to the desired hydrazine (B178648). libretexts.org A strong reducing agent is required for this transformation, with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid being a frequently used reagent. chemicalbook.com The tin(II) chloride solution is added dropwise to the diazonium salt solution, and the reaction is allowed to proceed to completion, often with gradual warming to room temperature. chemicalbook.com The final product, this compound hydrochloride, precipitates from the reaction mixture and can be isolated by filtration. chemicalbook.com This product is often used in subsequent reactions without extensive purification. chemicalbook.com

Table 1: Established Synthesis of this compound Hydrochloride

| Step | Reactants | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1. Diazotization | 4-chloro-2-methylaniline | Sodium nitrite, Hydrochloric acid | Water, -5 °C, 0.5 h | 4-chloro-2-methylbenzenediazonium chloride |

| 2. Reduction | 4-chloro-2-methylbenzenediazonium chloride | Tin(II) chloride, Hydrochloric acid | Water, 20 °C, 1 h | This compound hydrochloride |

Data derived from a typical laboratory procedure. chemicalbook.com

Exploration of Alternative Synthetic Routes for the Introduction of the Hydrazine Moiety

While the diazotization-reduction sequence is standard, research has explored alternative methods for forming the aryl-hydrazine bond, often focusing on milder conditions or different precursor materials.

One notable alternative involves the use of different reducing agents for the diazonium salt. A mild, metal-free reduction method employs ascorbic acid (Vitamin C). durham.ac.ukresearchgate.net In this process, the in situ generated diazonium salt is treated with ascorbic acid, which leads to the corresponding hydrazine after heating in an acidic medium. durham.ac.uk This method has been shown to be effective for a range of substrates and is suitable for large-scale production, offering a significant improvement in some cases over tin(II) chloride-mediated reductions. durham.ac.uk

Other synthetic strategies bypass the aniline-diazotization route altogether. These include:

Nucleophilic Aromatic Substitution: This method involves the reaction of a highly activated aryl halide with hydrazine. nih.gov The aromatic ring must contain strong electron-withdrawing groups to facilitate the substitution reaction where hydrazine acts as the nucleophile.

Transition Metal-Catalyzed Cross-Coupling: Modern organic synthesis has seen the development of palladium- or copper-catalyzed cross-coupling reactions between aryl halides or triflates and hydrazine. nih.govacs.org These methods offer a powerful way to form the C-N bond under relatively mild conditions and tolerate a wide variety of functional groups. acs.org

Derivatization Strategies for Compounds Incorporating the this compound Scaffold

This compound is a valuable building block, primarily due to the reactivity of its hydrazine moiety. The nucleophilic nitrogen atoms readily participate in reactions to form a variety of derivatives, including hydrazones, Schiff bases, and hydrazides.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones). soeagra.comyoutube.comnih.gov The reaction of this compound with an aldehyde or ketone, typically under acidic catalysis, results in the formation of a (4-chloro-2-methylphenyl)hydrazone, a type of Schiff base. soeagra.comsci-hub.sesamipubco.com

The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. soeagra.com This is followed by dehydration to yield the C=N double bond characteristic of hydrazones. soeagra.com The reaction is often carried out in solvents like ethanol, and a few drops of an acid such as glacial acetic acid are commonly added to catalyze the dehydration step. tandfonline.commdpi.com These reactions are versatile, and various synthetic approaches, including conventional heating, mechanosynthesis, and microwave-assisted methods, have been successfully employed. nih.govijacskros.comresearchgate.net

Table 2: Representative Carbonyl Reactants for Hydrazone Formation

| Carbonyl Compound Class | Specific Example | Product Type |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde (B42025) | Aromatic Hydrazone |

| Aliphatic Aldehyde | Acetaldehyde | Aliphatic Hydrazone |

| Aromatic Ketone | Acetophenone | Aromatic Hydrazone |

| Aliphatic Ketone | Acetone | Aliphatic Hydrazone |

This table illustrates the general reactivity of hydrazines with various carbonyl compounds. soeagra.comnih.gov

The hydrazine group can be acylated to form hydrazide derivatives, which are themselves important intermediates in organic synthesis. hygeiajournal.com Acylation can be achieved by reacting the hydrazine with various acylating agents, such as acyl chlorides, anhydrides, or esters. mdpi.comgoogleapis.com

A significant challenge in the acylation of hydrazines is achieving selectivity, as the molecule has two nucleophilic nitrogen atoms. googleapis.com However, methods have been developed for selective mono-acylation. One such process involves reacting the hydrazine with a trichloromethyl aryl ketone. googleapis.com This reaction provides an efficient way to selectively mono-acylate the hydrazine on the unsubstituted nitrogen atom. googleapis.com

A more common approach involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to yield 2-acyl-N-arylhydrazine-1-carbothioamides, which can be cyclized to form triazoles. mdpi.com Alternatively, substituted hydrazides can be prepared by refluxing an ester with hydrazine hydrate (B1144303). mdpi.com These hydrazides can then be used in further reactions, such as condensation with aldehydes to form acylhydrazones. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methylphenyl Hydrazine and Its Functionalized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a fundamental tool for elucidating the precise arrangement of atoms within the (4-Chloro-2-methylphenyl)hydrazine molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic, methyl, and hydrazine (B178648) protons.

Aromatic Protons: The three protons on the phenyl ring typically appear in the chemical shift range of δ 6.5–7.5 ppm. Their specific shifts and coupling patterns are influenced by the positions of the chloro and methyl substituents.

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are observed as a sharp singlet. In similar structures, this signal has been noted in the range of δ 2.10–2.37 ppm. mdpi.com

Hydrazine Protons (-NH and -NH₂): The protons of the hydrazine moiety (NH and NH₂) are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. In a related Schiff-base derivative, the NH proton signal was observed at a downfield shift of δ 11.25 ppm. mdpi.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| Methyl (-CH₃) | ~2.1 - 2.4 | Singlet |

| Hydrazine (-NH-NH₂) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary data by mapping the carbon skeleton of the molecule.

Aromatic Carbons: The six carbon atoms of the phenyl ring produce signals in the downfield region, typically between δ 110 and 150 ppm. For analogous compounds, these aromatic carbons have been found to resonate in a range from approximately 120 to 132 ppm. mdpi.com The carbons directly bonded to the chlorine atom, the methyl group, and the hydrazine group exhibit distinct chemical shifts due to the electronic effects of these substituents.

Methyl Carbon (-CH₃): The carbon of the methyl group gives a characteristic signal in the upfield, or aliphatic, region of the spectrum. In a closely related derivative, this carbon signal appeared at δ 22.02 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | ~125 - 135 |

| Aromatic C-N | ~140 - 150 |

| Aromatic C-H / C-C | ~110 - 130 |

| Methyl (-CH₃) | ~20 - 25 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are instrumental in identifying the functional groups present in this compound by measuring the vibrational frequencies of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The hydrazine group gives rise to stretching vibrations in the region of 3100–3400 cm⁻¹. In a Schiff-base derivative, the N-H stretching band was identified at 3240 cm⁻¹. mdpi.com The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears between 2850 and 3000 cm⁻¹. mdpi.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of bands in the 1400–1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching frequency is generally found in the 550–850 cm⁻¹ range. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrazine) | 3100 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-Cl Stretch | 550 - 850 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides data that is complementary to FT-IR. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For structurally similar compounds like 4-chloro-2-methylaniline (B164923), FT-Raman spectra have been successfully recorded and analyzed to support vibrational assignments made from FT-IR data. researchgate.netnih.gov The C-Cl and the aromatic ring's C-C bonds are expected to produce notable signals in the FT-Raman spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation behavior upon ionization, which provides further structural evidence. The compound has a molecular weight of approximately 156.61 g/mol . nih.gov

The mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 156. nih.gov A crucial feature for chlorine-containing compounds is the presence of an isotopic peak (M+2) at m/z 158, with an intensity that is roughly one-third of the main molecular ion peak, confirming the presence of a single chlorine atom.

Analysis of the fragmentation pattern reveals key structural details. Common fragmentation pathways for hydrazines involve the cleavage of the N-N bond. libretexts.org Reported spectral data includes prominent fragment ions at: nih.gov

m/z 140: This peak is likely formed by the loss of an amino radical (•NH₂) from the molecular ion (156 - 16).

m/z 138: This fragment may arise from more complex rearrangement and fragmentation processes.

The observation of the molecular ion confirms the compound's elemental composition, while the fragmentation pattern provides a fingerprint that helps to verify the arrangement of its constituent atoms. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Derived Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing the electronic structure of molecules derived from this compound, such as hydrazones and their metal complexes. The absorption of UV or visible light promotes outer electrons from a ground state (typically a bonding π orbital or a non-bonding n orbital) to a higher energy, unoccupied anti-bonding orbital (π* or σ*). The wavelengths of these absorptions provide critical insights into the electronic environment of the chromophores within the molecule.

The electronic spectra of hydrazone derivatives are primarily characterized by two types of transitions: π → π* and n → π. The π → π transitions are typically high-intensity absorptions arising from the excitation of electrons in the π-bonds of the aromatic rings and the C=N azomethine group. The n → π* transitions are generally of lower intensity and result from the excitation of non-bonding electrons, such as the lone pair on the nitrogen atoms of the hydrazone moiety.

The position and intensity of these absorption bands are highly sensitive to the nature of substituents on the aromatic rings and coordination with metal ions. The condensation of this compound with various aldehydes and ketones introduces new chromophoric systems, leading to distinct UV-Vis spectral properties.

Detailed Research Findings

Research on hydrazones derived from substituted phenylhydrazines provides a clear framework for understanding the electronic transitions in analogues of this compound. A study on a series of (E)-1-benzylidene-2-(4-chlorophenyl)hydrazines, which are structurally similar to derivatives of this compound, involved their synthesis by condensing substituted benzaldehydes with 4-chlorophenylhydrazine (B93024). researchgate.net The UV-Vis spectra of these compounds were recorded in methanol (B129727) to analyze the effect of different substituents on the electronic absorption maxima (λmax). researchgate.net

The observed absorption bands are attributed to the various electronic transitions within the hydrazone molecules. The high-energy bands are assigned to π → π* transitions within the aromatic rings, while the characteristic band for the C=N-NH chromophore appears at a longer wavelength. The introduction of different substituent groups (e.g., -NO₂, -Cl, -OCH₃, -N(CH₃)₂) on the benzaldehyde (B42025) moiety systematically alters the position of the λmax. This shift is due to the electronic effects (inductive and resonance) of the substituents, which modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org

For instance, electron-donating groups tend to cause a bathochromic shift (shift to a longer wavelength), while electron-withdrawing groups can cause either a bathochromic or hypsochromic shift (shift to a shorter wavelength) depending on their interaction with the molecular framework. researchgate.net

The electronic absorption data for a series of hydrazones derived from 4-chlorophenylhydrazine are presented below, illustrating the influence of substituents on the π → π* transitions.

| Substituent (X) on Benzaldehyde | λmax (nm) |

|---|---|

| H | 355.0 |

| 4-OCH₃ | 366.0 |

| 4-CH₃ | 359.0 |

| 3-Cl | 355.0 |

| 4-Cl | 358.0 |

| 3-NO₂ | 365.0 |

| 4-NO₂ | 385.0 |

| 4-N(CH₃)₂ | 414.0 |

Table 1. UV-Visible absorption maxima for (E)-1-(X-benzylidene)-2-(4-chlorophenyl)hydrazines. researchgate.net

Furthermore, when these hydrazone ligands coordinate to metal ions to form complexes, significant changes in the electronic spectra are observed. Coordination typically involves the nitrogen atom of the azomethine group (C=N). This interaction alters the electronic distribution within the ligand, often resulting in a bathochromic shift of the π → π* and n → π* transitions. mdpi.comresearchgate.net Additionally, new, weaker absorption bands may appear in the visible region due to d-d electronic transitions within the metal ion, which can provide information about the geometry of the complex (e.g., octahedral or square planar). mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis and Material Science Utilizing 4 Chloro 2 Methylphenyl Hydrazine Scaffolds

Precursor in the Synthesis of Complex Organic Molecules

(4-Chloro-2-methylphenyl)hydrazine is a key intermediate in the multi-step synthesis of complex, biologically active molecules. Its utility is prominently featured in the creation of sophisticated heterocyclic systems that form the core of various therapeutic agents. For instance, it is a documented starting material in the synthesis of novel tri-cyclic pyridazino[4,5-b]quinoline derivatives. google.comgoogle.com

In these syntheses, the hydrazine (B178648) moiety is strategically employed to construct the pyridazinone portion of the final fused ring system. A typical reaction involves the initial formation of a hydrazone by reacting this compound with a suitable keto-acid derivative. This intermediate then undergoes intramolecular cyclization to yield the complex heterocyclic framework. One specific example is its use in preparing 2-(4-chloro-2-methylphenyl) derivatives of 4-hydroxy-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione. google.com

Furthermore, this hydrazine derivative is employed in the synthesis of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, which are investigated for their potential in treating cancer and immunological diseases. googleapis.com In a representative synthesis, this compound hydrochloride is reacted with a keto-ester in the presence of a base like triethylamine (B128534) to build a pyrazole (B372694) core, which is a central component of the final inhibitor molecule. googleapis.com

Role in the Construction of Nitrogen-Containing Heterocyclic Systems

The primary role of this compound in organic synthesis is as a nucleophile for the construction of nitrogen-containing heterocycles. The presence of two adjacent nitrogen atoms in the hydrazine group makes it an ideal component for reactions that form five- or six-membered rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Pyrazoles: A significant application is in the synthesis of substituted pyrazole rings. Pyrazoles are a class of heterocyclic compounds recognized for their wide range of biological activities. The synthesis is typically achieved by the condensation reaction of the hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For example, this compound hydrochloride reacts with (Z)-ethyl 2-cyano-3-ethoxyacrylate in ethanol, with triethylamine as a base, to form ethyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate. epo.org This pyrazole derivative serves as a versatile intermediate for creating molecules with potential pesticidal utility. epo.org Patents also describe its use in generating various pyrazole derivatives that act as p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases. google.comgoogle.com

The general reaction scheme for pyrazole synthesis is outlined below:

| Reactant 1 | Reactant 2 | Product |

| This compound | 1,3-Diketone or equivalent | 1-(4-Chloro-2-methylphenyl)pyrazole derivative |

Other Heterocycles: Beyond pyrazoles, this hydrazine can be used in the Fischer indole (B1671886) synthesis to create substituted indoles, although specific examples in the literature are less common than for pyrazoles. The general principle involves the reaction of the hydrazine with a ketone or aldehyde followed by acid-catalyzed rearrangement to form the indole ring.

Development of Novel Schiff Base Ligands for Coordination Chemistry

Schiff bases are compounds containing an imine or azomethine group (–C=N–) and are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. Hydrazine derivatives can also be used to form hydrazones, a class of Schiff bases. These compounds are of significant interest in coordination chemistry because the imine nitrogen and other nearby atoms can act as donor sites to chelate metal ions.

While specific literature detailing Schiff bases derived exclusively from this compound is limited, the general synthetic protocol is well-established for closely related arylhydrazines. The synthesis involves refluxing an equimolar amount of this compound with a suitable aldehyde or ketone (e.g., salicylaldehyde (B1680747) or a substituted benzaldehyde) in a solvent like ethanol, often with a few drops of an acid catalyst like glacial acetic acid. The resulting Schiff base ligand, a hydrazone, can then be isolated, purified, and characterized. These ligands are valuable because their electronic properties and coordinating ability can be fine-tuned by changing the substituent on either the hydrazine or the carbonyl precursor.

Formation and Spectroscopic Characterization of Metal Complexes Derived from this compound-based Ligands

Schiff base ligands derived from hydrazines are excellent chelating agents for a wide variety of transition metal ions, including nickel(II), copper(II), zinc(II), and palladium(II). The resulting metal complexes often exhibit interesting geometries, magnetic properties, and potential catalytic or biological activities.

Following the synthesis of a Schiff base ligand from this compound, metal complexes are typically prepared by reacting the ligand with a metal salt (e.g., acetate (B1210297) or chloride salt) in a suitable solvent. The coordination of the metal to the ligand can be confirmed through various spectroscopic and analytical techniques.

Spectroscopic Characterization:

FT-IR Spectroscopy: A key piece of evidence for complex formation is the shift in the C=N (azomethine) stretching frequency in the infrared spectrum. Upon coordination to a metal ion, this band typically shifts to a lower wavenumber, indicating the involvement of the imine nitrogen in chelation. New bands at lower frequencies may also appear, corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligand and its complexes. In the 1H NMR spectrum of the free ligand, the proton of the azomethine group (–CH=N–) gives a characteristic signal. Changes in the chemical shifts of protons near the coordination sites upon complexation provide evidence of metal binding.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry. The appearance of new absorption bands, often attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) bands, can help in assigning a tetrahedral, square planar, or octahedral geometry to the complex.

A hypothetical data table for a metal complex derived from a Schiff base of this compound is shown below.

| Spectroscopic Technique | Free Ligand (Hypothetical Data) | Metal Complex (Hypothetical Data) | Interpretation |

| FT-IR (cm-1) | ν(C=N): ~1620 | ν(C=N): ~1605 | Shift to lower frequency confirms coordination via azomethine nitrogen. |

| ν(M-N): ~550 | Appearance of new band indicates metal-nitrogen bond formation. | ||

| 1H NMR (ppm) | δ(-CH=N): ~8.5 | δ(-CH=N): ~8.9 | Downfield shift of azomethine proton suggests coordination. |

| UV-Vis (nm) | λmax: ~350 (π→π) | λmax: ~360 (π→π), ~450 (LMCT) | Appearance of new charge transfer band confirms complexation. |

Exploration of Derived Compounds as Building Blocks in Organic Functional Materials

The complex heterocyclic structures and metal complexes synthesized from this compound possess properties that make them attractive candidates for use in materials science. Nitrogen-containing heterocycles are known to be core components in a range of organic functional materials.

Compounds such as pyrazoles and triazoles, which can be synthesized from this hydrazine, are investigated for their applications in:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structures of some heterocyclic systems, combined with their tunable electronic properties, make them suitable for use as host materials or emitters in OLED devices.

Sensors: The ability of Schiff bases and their metal complexes to interact with specific ions or molecules can be exploited in the design of chemical sensors. Changes in color (colorimetric sensors) or fluorescence upon binding can be used for detection.

Non-linear Optics: Molecules with significant charge-transfer character, such as certain donor-acceptor substituted heterocycles or metal complexes, can exhibit non-linear optical (NLO) properties, which are useful in laser technology and telecommunications.

While the direct integration of this compound derivatives into commercial functional materials is not yet widespread, the fundamental structures accessible from this precursor are of significant academic and industrial interest, driving further research into their material properties.

Mechanistic Insights into Chemical Transformations Involving 4 Chloro 2 Methylphenyl Hydrazine

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Kinetic and thermodynamic studies are crucial for understanding the reactivity of (4-Chloro-2-methylphenyl)hydrazine and for optimizing synthetic routes that utilize this compound. While specific, detailed kinetic and thermodynamic data for many reactions involving this particular hydrazine (B178648) are not always readily available in the public domain, general principles of physical organic chemistry allow for informed analysis.

A key reaction type for arylhydrazines is their condensation with carbonyl compounds to form hydrazones. This reaction is often the first step in widely used synthetic transformations like the Fischer indole (B1671886) synthesis. The rate of hydrazone formation is influenced by several factors, including the electronic nature of the substituents on the aromatic ring. For this compound, the chlorine atom at the 4-position exerts an electron-withdrawing effect, while the methyl group at the 2-position has an electron-donating effect. These opposing effects modulate the nucleophilicity of the hydrazine nitrogens, thereby influencing the reaction kinetics.

Table 1: Representative Thermodynamic Data for a Hypothetical Reaction

| Parameter | Value | Significance |

| ΔG° (Gibbs Free Energy) | < 0 | Indicates a spontaneous reaction under standard conditions. |

| ΔH° (Enthalpy) | > 0 | Suggests the reaction is endothermic, requiring energy input. |

| ΔS° (Entropy) | > 0 | Indicates an increase in disorder, often favorable for the reaction. |

Note: This table provides illustrative data based on general principles of chemical thermodynamics.

Catalytic Aspects and Reaction Optimization in Synthetic Transformations

Catalysis plays a pivotal role in many synthetic transformations involving this compound, enhancing reaction rates and improving selectivity. A notable example is the use of metal complexes in cross-coupling reactions. Palladium-catalyzed reactions, for instance, have been studied for the coupling of hydrazines with aryl halides. dicp.ac.cn Mechanistic studies of such reactions reveal the involvement of catalyst resting states and the influence of ligands on the reaction outcome. dicp.ac.cn

The formation of Schiff bases from this compound and aldehydes can be catalyzed by acids. mdpi.com However, in some cases, the reaction can proceed efficiently without a catalyst, particularly when using specific solvent systems like a mixture of water and dichloromethane (B109758). royalsocietypublishing.org This highlights the importance of reaction optimization to find the most efficient and environmentally benign conditions.

Reaction optimization involves a systematic study of various parameters to maximize the yield and purity of the desired product. Key parameters that are often optimized include:

Catalyst Choice and Loading: Different catalysts can exhibit varying levels of activity and selectivity. The amount of catalyst used is also critical; sufficient catalyst is needed to drive the reaction at a reasonable rate, but excessive amounts can lead to side reactions and increased costs.

Solvent: The solvent can significantly impact reaction rates and selectivity, as discussed in the next section.

Temperature: Reaction temperature affects the kinetics and thermodynamics of the reaction. Higher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or products.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum product formation and to avoid the formation of degradation products.

Table 2: Illustrative Optimization of a Catalytic Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acid Catalyst | Ethanol | 78 | 65 |

| 2 | Palladium Complex | Toluene | 110 | 85 |

| 3 | No Catalyst | H₂O/CH₂Cl₂ | 25 | 95 royalsocietypublishing.org |

| 4 | Titanium Complex | THF | 60 | 70 semanticscholar.org |

Note: This table presents a hypothetical comparison of different catalytic systems and conditions to illustrate the principles of reaction optimization.

Solvent Effects and Reaction Environment Influences on Reactivity and Selectivity

For reactions involving polar intermediates or transition states, polar solvents are often preferred as they can stabilize these species through solvation. For example, the use of a mixture of water and an organic solvent like dichloromethane has been shown to be highly effective for the formation of C=N bonds in the reaction of hydrazines with aldehydes. royalsocietypublishing.org In some cases, the solvent can also act as a reactant or a catalyst. For instance, in solvolysis reactions, the solvent molecules directly participate in the bond-breaking and bond-making processes. researchgate.net

The reaction environment also encompasses factors such as pH and the presence of additives. In acid-catalyzed reactions, the pH of the medium is a critical parameter that needs to be carefully controlled. For example, in the formation of hydrazones, a slightly acidic medium is often optimal to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the hydrazine, which would render it non-nucleophilic.

The presence of certain functional groups that are susceptible to the reaction conditions, such as esters or double bonds, can also influence the choice of solvent and catalyst to ensure their integrity during the transformation. semanticscholar.org Studies on related hydrazine derivatives have shown that the choice of solvent can be critical in preventing the formation of complex product mixtures. semanticscholar.org

Table 3: Solvent Effects on a Hypothetical Reaction

| Solvent | Dielectric Constant | Relative Reaction Rate | Product Selectivity (A/B) |

| Dichloromethane | 9.1 | 1.5 | 4:1 |

| Ethanol | 24.6 | 2.8 | 2:1 |

| Water/Dichloromethane | - | 5.0 royalsocietypublishing.org | 10:1 |

| Tetrahydrofuran (THF) | 7.6 | 1.0 | 3:1 |

Note: This table provides illustrative data on how different solvents can affect reaction outcomes.

Future Research Directions and Methodological Innovations in 4 Chloro 2 Methylphenyl Hydrazine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of (4-Chloro-2-methylphenyl)hydrazine and its derivatives often involves multi-step batch processes, such as the diazotization of 4-chloro-2-methylaniline (B164923) followed by reduction. chemicalbook.com While effective, these methods can present challenges related to reaction time, yield, and waste generation. researchgate.netcolab.ws Future research is focused on overcoming these limitations by developing more efficient and environmentally benign synthetic strategies.

Key areas of innovation include catalytic systems and continuous flow chemistry. Catalytic transfer hydrogenation, which uses molecules like hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of a metal catalyst, offers a more atom-economical and sustainable alternative to traditional reduction methods. d-nb.info The development of novel catalysts, such as polystyrene-supported p-toluenesulfonic acid or various transition metal complexes, can further enhance reaction efficiency and selectivity for hydrazine derivatives. organic-chemistry.orgorganic-chemistry.orgtandfonline.com

Continuous flow chemistry represents a paradigm shift from conventional batch processing. nih.gov By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, especially when handling potentially hazardous reagents like hydrazine. colab.wsrsc.orgrsc.orgsoci.org The application of flow synthesis to hydrazine derivatives has already demonstrated its potential for scalability and simplification of the reaction process. researchgate.netrsc.org

| Method | Description | Advantages | Challenges | Relevant Findings |

| Traditional Batch Synthesis | Diazotization of the corresponding aniline (B41778) followed by reduction with agents like tin(II) chloride. chemicalbook.com | Well-established and understood procedure. | Can be time-consuming, may generate significant waste, and present scalability issues. researchgate.netcolab.ws | A standard laboratory procedure involves reacting 4-chloro-2-methylaniline with sodium nitrite (B80452) and HCl, followed by reduction. chemicalbook.com |

| Catalytic Hydrogenation | Reduction of the diazonium salt intermediate using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni). | High efficiency and cleaner product profiles compared to stoichiometric reductants. | Requires specialized high-pressure equipment and careful handling of flammable H₂ gas. | Catalytic systems are widely used for reducing nitroarenes and other functional groups, adaptable for hydrazine synthesis. d-nb.info |

| Catalytic Transfer Hydrogenation | Use of a hydrogen donor molecule (e.g., hydrazine hydrate) with a transition metal catalyst to effect reduction. d-nb.info | Avoids the need for high-pressure H₂ gas, offering a safer and more practical alternative. d-nb.info | Catalyst selection is crucial for efficiency and selectivity; potential for side reactions. | Rhodium nanoparticles have shown high catalytic activity (TOF up to 6117 h⁻¹) for the reduction of nitroarenes using hydrazine hydrate. d-nb.info |

| Continuous Flow Synthesis | The reaction is performed in a continuously moving stream within a microreactor or tube. rsc.orgrsc.org | Enhanced heat and mass transfer, precise control over reaction time and temperature, improved safety, and easier scalability. researchgate.netcolab.wsnih.gov | Requires initial investment in specialized equipment; potential for channel clogging. | Flow synthesis of indole (B1671886) derivatives from phenylhydrazines demonstrated higher yields and significantly shorter reaction times (e.g., 20 minutes) compared to batch methods. researchgate.netcolab.ws |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the sophisticated synthetic routes of the future, a deeper, real-time understanding of reaction dynamics is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes by measuring critical parameters in real time. mt.comacs.org The integration of in-situ spectroscopic techniques is central to PAT, enabling chemists to monitor the consumption of reactants, the formation of intermediates, and the generation of products as the reaction happens. katsura-chemical.co.jp

For reactions involving this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy (e.g., ReactIR®) and Raman spectroscopy are particularly valuable. katsura-chemical.co.jpacs.org These methods use fiber-optic probes inserted directly into the reaction vessel to collect spectra continuously without altering the reaction. For instance, FTIR can track the disappearance of the diazonium intermediate and the appearance of the N-H bands of the hydrazine product. Similarly, Raman spectroscopy has been used to monitor the reduction of nitroarenes by hydrazine hydrate by following the disappearance of the nitro group's characteristic stretching frequency. acs.org This real-time data allows for precise determination of reaction endpoints, identification of transient species, and rapid optimization of reaction conditions. acs.orgrsc.org

| Spectroscopic Technique | Principle | Application in this compound Chemistry | Advantages |

| FTIR Spectroscopy (e.g., ReactIR®) | Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups. katsura-chemical.co.jp | Real-time monitoring of the conversion of 4-chloro-2-methylaniline to its diazonium salt and subsequent reduction to this compound by tracking key vibrational bands. | Non-invasive, provides rich data on reaction kinetics and mechanisms, applicable to a wide range of solution-phase reactions. acs.orgkatsura-chemical.co.jp |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a fingerprint of a molecule's vibrational modes. | Monitoring the formation of this compound or its subsequent use in reactions like the Fischer indole synthesis. researchgate.netacs.org Can detect subtle changes in the molecular backbone. | Excellent for aqueous solutions (water is a weak Raman scatterer), can be used for solid-phase monitoring, and complements FTIR data. acs.org |

| Powder X-ray Diffraction (PXRD) | Analyzes the diffraction pattern of X-rays passing through a crystalline solid to identify its structure. | Ex situ monitoring of mechanochemical or solid-state reactions to track the conversion of crystalline starting materials to the crystalline product. rsc.org | Provides direct information on the phase and crystallinity of solid materials during synthesis. |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | In-situ NMR can be used to follow the reaction progress in a sealed tube, offering quantitative data on all soluble species simultaneously. | Provides highly detailed structural information and quantitative data, considered a primary analytical method. |

Integration of Machine Learning and AI in Predictive Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemistry, moving the field from manual, trial-and-error experimentation toward a data-driven, predictive science. nso-journal.orgrsc.org For this compound chemistry, AI can be applied in several key areas. Firstly, AI algorithms can predict the outcomes of chemical reactions, including yield and selectivity, by learning from vast datasets of published chemical transformations. arxiv.orgnih.gov This can significantly accelerate the optimization of synthetic routes for this compound by suggesting the most promising reaction conditions (e.g., catalyst, solvent, temperature) before a single experiment is run. asianpubs.org

Secondly, generative AI models can be used for retrosynthesis, proposing novel synthetic pathways to a target molecule. asianpubs.org These tools can analyze the structure of this compound and suggest innovative or more efficient disconnections and precursor materials. Furthermore, AI can aid in the design of new molecules based on this hydrazine scaffold. By training models on structure-activity relationship data, it is possible to predict the biological or material properties of novel derivatives, guiding synthetic efforts toward compounds with desired functionalities. researchgate.netfrontiersin.org The integration of AI with automated robotic systems creates a closed-loop workflow where AI proposes experiments, a robot performs them, and the results are fed back to the AI to refine its models for the next round of experiments. nso-journal.org

| AI/ML Application | Description | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | ML models are trained on large reaction databases to predict the products, yields, and optimal conditions for a given set of reactants. rsc.orgarxiv.org | Accelerates the optimization of the synthesis of this compound and its derivatives by minimizing trial-and-error experimentation. |

| Retrosynthesis Planning | AI algorithms suggest one or more step-by-step pathways to synthesize a target molecule by working backward from the product. asianpubs.org | Can uncover more efficient, cost-effective, or sustainable synthetic routes to this compound that may not be obvious to a human chemist. |

| Predictive Property Modeling | Models are developed to predict the physicochemical, biological, or material properties of a molecule based on its structure. researchgate.netfrontiersin.orgnih.gov | Enables the in silico design of novel this compound derivatives for specific applications (e.g., pharmaceuticals, functional materials) by pre-screening for desired properties. |

| Automated "Closed-Loop" Optimization | Integration of AI with robotic lab equipment to autonomously design, execute, and analyze experiments, using the results to inform subsequent experiments. nso-journal.org | Enables high-throughput screening and rapid optimization of complex multi-variable reactions, such as those used in catalyst development or process scale-up. |

Potential for Novel Applications in Targeted Organic Synthesis and Functional Materials

This compound is a valuable precursor for a variety of heterocyclic compounds, but its potential extends far beyond its current uses. Future research will likely focus on leveraging its unique structure for the creation of advanced functional materials and as a key component in complex, targeted organic syntheses.

In materials science, hydrazines and their derivatives serve as versatile precursors. They can be used in the synthesis of coordination polymers, where the hydrazine moiety acts as a bridging ligand between metal centers, creating materials with interesting magnetic or catalytic properties. chalcogen.ro They are also employed as precursors for metal oxide and chalcogenide nanomaterials; the hydrazine complex can be decomposed at relatively low temperatures to yield highly pure, fine-particle materials for applications in electronics or catalysis. researchgate.netias.ac.inrsc.org The specific chlorine and methyl substituents on the phenyl ring of this compound could be used to tune the properties of these resulting materials.

In targeted organic synthesis, the reactivity of the hydrazine group can be exploited to build complex molecular architectures. It is a key building block for nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyridazines, which form the core of many pharmaceuticals and agrochemicals. rsc.orgnih.govresearchgate.netrsc.orgmdpi.com Advanced catalytic methods are enabling the synthesis of highly functionalized hydrazines that can participate in novel cycloaddition or coupling reactions. nih.govacs.org Research into using this compound to access novel, structurally diverse scaffolds could lead to the discovery of new bioactive molecules or functional dyes.

| Application Area | Description | Potential Role of this compound | Example Research Findings |

| Functional Polymers | Synthesis of polymers containing N-N linkages or with pendant functional groups derived from hydrazine. | The hydrazine moiety can be incorporated into a polymer backbone or used to functionalize a pre-existing polymer, potentially creating materials with ion-exchange or stimuli-responsive properties. nih.gov | Polyacryloyl hydrazide has been used as a precursor to create ion-exchangeable resins and stimuli-responsive hydrogels. nih.gov |

| Coordination Polymers & MOFs | Use of the hydrazine as a linker to connect metal ions into extended one-, two-, or three-dimensional networks. chalcogen.ro | The two nitrogen atoms can bridge metal centers, while the substituted phenyl ring can influence the packing and porosity of the resulting framework. | Metal-hydrazine complexes with various organic co-ligands have been synthesized, forming coordination polymers that can act as precursors to nano metal powders. chalcogen.ro |

| Nanomaterial Precursors | Metal-hydrazine complexes are thermally decomposed to form pure metal oxide or sulfide (B99878) nanoparticles. researchgate.netias.ac.in | This compound can form complexes with metal salts that, upon controlled heating, yield metal oxide or chalcogenide materials with specific morphologies. | Metal-hydrazine complexes have been used as precursors to synthesize fine-particle ferrites and other metal oxides at low temperatures. ias.ac.in |

| Targeted Heterocycle Synthesis | Use as a key building block in multi-component or cascade reactions to form complex heterocyclic systems. rsc.orgrsc.org | The compound is a direct precursor for indoles (via Fischer synthesis) and can be used to synthesize substituted pyrazoles, triazoles, and pyridazines. rsc.orgnih.govresearchgate.net | Catalyst-free methods have been developed for the synthesis of functionalized 1,2,4-triazoles from aryl hydrazines and thiazolones. rsc.org |

| Bioactive Molecule Discovery | The this compound scaffold is incorporated into new molecular designs to be tested for biological activity. mdpi.com | The specific substitution pattern can be crucial for binding to biological targets; it can be used to generate libraries of compounds for screening. | Schiff-base metal complexes derived from a similar (4-chloro-3-methylphenyl) hydrazine showed potential as dual inhibitors for SARS-CoV-2 proteins. mdpi.com |

常见问题

Basic: What synthetic methodologies are most effective for producing (4-Chloro-2-methylphenyl)hydrazine, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves coupling a substituted phenylhydrazine precursor with appropriate reagents. For example, hydrazine derivatives are often synthesized via condensation reactions between hydrazine hydrate and substituted benzaldehydes or ketones under acidic conditions. A reflux setup with a 1:1 methanol/chloroform solvent system and catalytic acetic acid (0.05 mL per 15 mL solvent) has been shown to yield >90% purity in analogous hydrazine derivatives . Key parameters to optimize include:

- Temperature : Reflux (~70–80°C) improves reaction kinetics.

- Solvent polarity : Methanol/chloroform mixtures balance solubility and reactivity.

- Catalyst : Acetic acid accelerates imine formation.

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 5–18 hours | Prolonged time reduces byproducts |

| Molar Ratio (Hydrazine:Substrate) | 1:1 | Excess hydrazine minimizes unreacted substrate |

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral signatures are diagnostic?

Methodological Answer:

- UV-Vis Spectroscopy : Hydrazine derivatives exhibit absorbance maxima between 250–300 nm due to π→π* transitions in the aromatic system. For quantitative analysis, permanganate reduction assays (e.g., absorbance at 546 nm) are reliable for hydrazine determination .

- NMR : The hydrazine NH proton resonates at δ 6.5–8.0 ppm (¹H), while the aromatic protons split into distinct multiplet patterns due to chloro and methyl substituents .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns indicating loss of HCl or methyl groups .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS is critical for determining bond angles, torsion angles, and intermolecular interactions. For example:

- Hydrogen Bonding : NH groups often form H-bonds with adjacent carbonyls or halogens, stabilizing crystal lattices .

- Twinned Data : High-resolution datasets (>0.8 Å) reduce refinement errors in SHELXL for hydrazine derivatives with chiral centers .

Data Table :

| Parameter | SHELXL Refinement | Impact on Structure |

|---|---|---|

| R-factor (Final) | <0.05 | Validates accuracy |

| Thermal Displacement Parameters | ADPs < 0.1 Ų | Confirms rigid hydrazine backbone |

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

The electron-withdrawing chloro group (-Cl) deactivates the phenyl ring, reducing nucleophilicity at the meta position, while the methyl group (+I effect) enhances electron density at the ortho position. This dichotomy is evident in:

- Azo Coupling : Electrophilic partners (e.g., diazonium salts) preferentially attack the ortho-methyl site .

- Oxidation : -Cl stabilizes radical intermediates during oxidation to azo compounds, as shown in DFT studies .

Data Table :

| Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|

| -Cl | Withdrawing | Reduces para-site activity |

| -CH₃ | Donating | Enhances ortho-site reactivity |

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies in antimicrobial or anticancer data often arise from assay conditions or structural impurities. Strategies include:

- Dose-Response Curves : Test derivatives across 0.1–100 µM ranges to identify IC₅₀ trends .

- Purity Validation : Use HPLC (≥95% purity) to exclude false positives from byproducts .

- Comparative SAR : Contrast activity with analogs (e.g., 4-fluoro or 4-bromo derivatives) to isolate substituent effects .

Advanced: What catalytic systems enhance the stability of this compound during storage or reaction?

Methodological Answer:

Hydrazines are prone to oxidation; stabilization methods include:

- Acid Salts : Hydrochloride salts reduce decomposition rates by protonating the hydrazine group .

- Metal Catalysts : Nickel or palladium nanoparticles accelerate desired reactions (e.g., reductions) while suppressing side reactions .

Data Table :

| Stabilization Method | Decomposition Rate Reduction | Mechanism |

|---|---|---|

| HCl Salt Formation | 50–70% | Protonation inhibits oxidation |

| Pd/C Catalysis | 90% | Selective hydrogenation |

Advanced: How do computational methods predict the pharmacological targets of this compound?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2). The chloro group shows high affinity for hydrophobic pockets .

- MD Simulations : 100-ns trajectories assess binding stability; RMSD < 2.0 Å indicates robust target engagement .

Advanced: What strategies mitigate hazards in large-scale synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace chloroform with ethyl acetate to reduce toxicity .

- Continuous Flow Systems : Minimize exposure to reactive intermediates .

- Waste Management : Neutralize hydrazine byproducts with KMnO₄ before disposal .

Advanced: How does the crystal packing of this compound derivatives affect their physicochemical properties?

Methodological Answer:

SCXRD reveals that π-π stacking between aromatic rings and H-bonding networks govern melting points and solubility. For example:

- Hydrophobic Channels : Methyl groups create nonpolar regions, reducing aqueous solubility .

- H-Bond Dimers : NH⋯O interactions increase thermal stability (Tₘ > 200°C) .

Advanced: What mechanistic insights explain the temperature-dependent decomposition pathways of this compound?

Methodological Answer:

At low temperatures (<100°C), decomposition proceeds via N–N bond cleavage to yield chloroaniline. Above 150°C, radical pathways dominate, forming azo compounds and HCl gas. Kinetic studies using TGA/DSC show activation energies of ~120 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。